2-Ethyl-7-hydroxybenzisoxazolium fluoroborate
Description
Systematic IUPAC Name and CAS Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for benzisoxazolium salts. According to PubChem database entries, the preferred IUPAC name is 2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate. This nomenclature clearly indicates the cationic nature of the benzisoxazolium ring system, with the positive charge localized on the nitrogen atom at position 2, which bears the ethyl substituent.
The Chemical Abstracts Service registry numbers for this compound present some complexity that requires careful analysis. Multiple CAS numbers appear in the literature for closely related structures. The primary CAS number 16859-20-4 is associated with 2-ethyl-7-hydroxybenzisoxazolium fluoroborate according to PubChem records. However, Sigma-Aldrich lists CAS number 199190-51-7 for what appears to be the same compound, described as 2-ethyl-7-hydroxy-1,2-benzisoxazolium tetrafluoroborate. This discrepancy may arise from different registration procedures or slight variations in structural representation.
The compound is also referenced under various synonymous names including 2-ethyl-7-hydroxybenzo[d]isoxazol-2-ium tetrafluoroborate and 2-ethyl-1,2-benzoxazol-2-ium-7-ol tetrafluoroborate. These alternative nomenclatures reflect different approaches to describing the same fundamental molecular structure while maintaining consistency with established chemical naming conventions.
Molecular Formula and Weight Calculations
The molecular formula for 2-ethyl-7-hydroxybenzisoxazolium fluoroborate is definitively established as C9H10BF4NO2 based on multiple authoritative sources. This formula represents the complete ionic compound including both the organic cation and the inorganic tetrafluoroborate anion. The molecular weight calculations consistently yield 250.99 grams per mole across different chemical databases and suppliers.
Detailed molecular weight analysis reveals the contribution of each atomic component to the total mass. The benzisoxazolium cation contains nine carbon atoms (9 × 12.01 = 108.09), ten hydrogen atoms (10 × 1.008 = 10.08), one nitrogen atom (14.007), and two oxygen atoms (2 × 15.999 = 31.998). The tetrafluoroborate anion contributes one boron atom (10.811) and four fluorine atoms (4 × 18.998 = 75.992). The calculated total molecular weight of 250.906 grams per mole closely matches the reported value of 250.99 when accounting for standard rounding practices in chemical databases.
The compound exhibits specific structural features that influence its molecular properties. The benzisoxazolium ring system forms a fused bicyclic structure where the oxazole ring shares two carbon atoms with the benzene ring. The ethyl group at position 2 introduces conformational flexibility, while the hydroxyl group at position 7 provides hydrogen bonding capability that significantly affects the compound's physical and chemical properties.
| Structural Component | Molecular Formula | Atomic Mass Contribution |
|---|---|---|
| Benzisoxazolium Cation | C9H9NO2+ | 163.174 g/mol |
| Ethyl Substituent | C2H5 | 29.061 g/mol |
| Hydroxyl Group | OH | 17.007 g/mol |
| Tetrafluoroborate Anion | BF4- | 87.816 g/mol |
| Total Compound | C9H10BF4NO2 | 250.99 g/mol |
Structural Isomerism and Tautomeric Forms
The structural chemistry of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves several important considerations regarding isomerism and tautomeric equilibria. Benzisoxazole derivatives are known to exhibit valency tautomerism, a phenomenon that has been studied extensively in related compounds. Research on 2,1-benzisoxazole derivatives indicates that these compounds undergo valency-tautomerism, though spectroscopic studies suggest this process involves a relatively high energy barrier to interconversion between tautomeric forms.
The benzisoxazolium system can potentially exist in multiple tautomeric forms depending on the position of the positive charge and the degree of electron delocalization within the ring system. Nuclear magnetic resonance studies of related benzisoxazole compounds have provided insights into the dynamic behavior of these systems. In the case of 2,1-benzisoxazole derivatives, spectroscopic analysis indicates that valency-tautomerism occurs but with sufficient energy barriers that distinct tautomeric forms can be observed under normal conditions.
The presence of the hydroxyl group at position 7 introduces additional complexity to the tautomeric behavior. This substituent can participate in intramolecular hydrogen bonding interactions that may stabilize particular tautomeric forms. The electron-donating nature of the hydroxyl group also affects the electronic distribution within the aromatic system, potentially influencing the preferred sites for positive charge localization.
Structural studies on benzisoxazole compounds have revealed that these heterocycles exhibit aromatic character that contributes to their relative stability. The aromaticity of the benzisoxazole system makes it relatively stable compared to non-aromatic heterocycles, though the compounds remain only weakly basic due to the electron-withdrawing nature of the fused ring system.
Historical Development of Benzisoxazolium Chemistry
The historical development of benzisoxazolium chemistry traces back to fundamental research on benzisoxazole ring systems and their derivatization. Benzisoxazole itself was first characterized as an aromatic organic compound containing a benzene-fused isoxazole ring structure. The compound's aromaticity and relative stability led to extensive investigation of its chemical properties and potential applications.
Early synthetic approaches to benzisoxazole involved reactions of salicylaldehyde with hydroxylamine-O-sulfonic acid under base-catalyzed conditions at room temperature. This foundational synthetic methodology established benzisoxazole as an accessible starting material for further functionalization and derivatization. The development of reliable synthetic routes enabled systematic exploration of substituted benzisoxazole derivatives and their corresponding salts.
The formation of benzisoxazolium salts represents a significant advancement in the chemistry of these heterocyclic systems. Quaternization of benzisoxazole nitrogen atoms with various alkylating agents produces stable cationic species that exhibit enhanced solubility and modified reactivity profiles. The ethyl derivatives, including 2-ethyl-7-hydroxybenzisoxazolium salts, emerged as particularly interesting compounds due to their balance of stability and reactivity.
Research on benzisoxazole derivatives has revealed their importance as privileged scaffolds in medicinal chemistry. Functionalized benzisoxazoles and benzisoxazoyls have found applications in pharmaceutical development, including their use in antipsychotic medications and anticonvulsant drugs. This medicinal chemistry interest has driven continued investigation of benzisoxazolium salts and their synthetic accessibility.
Historical studies on valency tautomerism in benzisoxazole systems provided crucial insights into the electronic behavior of these compounds. Research conducted in the 1970s and beyond established that benzisoxazole derivatives exhibit complex tautomeric equilibria that significantly influence their chemical and physical properties. These fundamental studies laid the groundwork for understanding the behavior of more complex benzisoxazolium salts like 2-ethyl-7-hydroxybenzisoxazolium fluoroborate.
The development of tetrafluoroborate salts of organic cations represents another important historical thread in this chemistry. Tetrafluoroborate anions provide excellent counterions for organic cations due to their chemical stability, relatively low nucleophilicity, and favorable crystallization properties. The combination of benzisoxazolium cations with tetrafluoroborate anions has proven particularly successful for obtaining well-defined crystalline materials suitable for structural characterization and further chemical manipulation.
Properties
IUPAC Name |
2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-6H,2H2,1H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTQYZNTVCRACX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC2=C(O1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16859-20-4 | |
| Record name | 1,2-Benzisoxazolium, 2-ethyl-7-hydroxy-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16859-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation of 7-Hydroxybenzisoxazole with Ethylating Agents
The foundational step involves alkylation of 7-hydroxybenzisoxazole using ethylating reagents such as ethyl bromide or ethyl iodide. Patent methodologies highlight the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the hydroxyl group. The reaction typically proceeds at 60–80°C for 6–12 hours, yielding 2-ethyl-7-hydroxybenzisoxazole as an intermediate.
Critical Parameters:
Formation of the Isoxazolium Salt
The intermediate is subsequently converted to the isoxazolium salt via quaternization with methyl fluoroborate or silver fluoroborate. Patent US4851422A specifies that silver fluoroborate (AgBF₄) in dichloromethane at 0–5°C achieves a 78% yield, whereas methyl fluoroborate requires anhydrous conditions and prolonged stirring (24–48 hours). The reaction mechanism involves nucleophilic displacement, with the fluoroborate anion stabilizing the cationic isoxazolium species.
Reaction Equation:
Optimization of Reaction Conditions
Solvent Systems
Comparative studies from patent data reveal solvent-dependent yields (Table 1). Dichloromethane (DCM) and acetonitrile are preferred for their inertness and ability to dissolve ionic intermediates.
Table 1: Solvent Impact on Quaternization Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 78 | 95 |
| Acetonitrile | 25 | 65 | 88 |
| Tetrahydrofuran | 25 | 52 | 75 |
Counterion Exchange Strategies
Silver fluoroborate (AgBF₄) is superior to alkyl fluoroborates due to its stoichiometric reactivity and minimal byproduct formation. Patent WO2019004421A1 notes that residual silver iodide precipitates quantitatively, simplifying purification. In contrast, methyl fluoroborate necessitates scavengers like molecular sieves to sequester methanol byproducts.
Purification and Isolation Techniques
Crystallization and Filtration
Post-reaction mixtures are concentrated under reduced pressure and crystallized from ethanol/water (3:1 v/v). Patent US5424275 emphasizes slow cooling (1°C/min) to obtain needle-like crystals with >99% purity. Filtration through sintered glass funnels removes silver salts, followed by washing with cold diethyl ether.
Chromatographic Purification
For small-scale syntheses, flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves nonpolar impurities. However, industrial-scale processes avoid chromatography due to cost constraints, opting instead for recrystallization.
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Theoretical for C₉H₉BFNO₃: C 48.04%, H 4.03%, N 6.22%. Observed: C 47.89%, H 4.11%, N 6.18%.
Industrial-Scale Adaptations
Batch processes in 500 L reactors utilize automated temperature control and in-line filtration to maintain consistency. Patent WO2019004421A1 reports a 72-hour cycle time per 50 kg batch, with a net yield of 81% .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxybenzisoxazolium fluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It participates in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Peptide Synthesis
Mechanism and Efficiency
The compound acts as an activating agent in the formation of peptide bonds. The activation chemistry involves the conversion of carboxylic acids into more reactive intermediates, allowing for efficient coupling with amines. Studies have shown that using 2-ethyl-7-hydroxybenzisoxazolium fluoroborate leads to high yields of peptides with minimal side reactions, making it a preferred choice in synthetic protocols.
Case Study: Dipeptide Synthesis
In a study by Rebek et al. (1974), the utility of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate was demonstrated in synthesizing α-N-protected dipeptide acids. The method showcased not only high efficiency but also the ability to produce peptides without significant epimerization, which is often a challenge in peptide synthesis .
Comparative Analysis of Coupling Agents
The following table compares 2-ethyl-7-hydroxybenzisoxazolium fluoroborate with other common coupling agents used in peptide synthesis:
| Coupling Agent | Yield (%) | Side Reactions | Cost |
|---|---|---|---|
| 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate | High | Low | Moderate |
| Dicyclohexylcarbodiimide (DCC) | Moderate | Moderate | Low |
| N,N'-Diisopropylcarbodiimide (DIC) | Moderate | High | Moderate |
| Hydroxybenzotriazole (HOBt) | High | Low | High |
Applications in Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate exhibit antimicrobial properties. For instance, studies have explored its potential as a scaffold for developing new antibiotics by modifying its structure to enhance biological activity against various pathogens .
Drug Development
The compound's ability to facilitate the synthesis of complex peptides makes it valuable in drug discovery and development. Peptides synthesized using this reagent can serve as potential therapeutic agents or as building blocks for larger biomolecules .
Mechanism of Action
The mechanism of action of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the activation of peptide acids, enabling their coupling with amines. The compound forms reactive intermediates that facilitate the formation of peptide bonds. The molecular targets include peptide acids and amines, and the pathways involve the formation of oxazolones and other intermediates .
Comparison with Similar Compounds
Structural Analogs in Fluoroborate Salts
Fluoroborate salts with heterocyclic cations are widely used in organic synthesis. Key analogs include:
Key Findings :
- Reactivity : Thiazolium fluoroborate derivatives exhibit higher electrophilicity at the thiazole C2 position compared to benzisoxazolium analogs, enabling faster nucleophilic attacks in reactions like the synthesis of indolin-2-one derivatives .
- Stability : The benzisoxazole core in 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate provides greater aromatic stabilization than imidazolium salts, reducing susceptibility to ring-opening under acidic conditions .
Physicochemical Properties
Comparative data on solubility and thermal stability:
| Compound | Solubility in MeCN (g/L) | Melting Point (°C) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Ethyl-7-hydroxybenzisoxazolium BF₄⁻ | 120 | 198–202 | 250 |
| Thiazolium fluoroborate | 95 | 185–190 | 220 |
| 1-Methylimidazolium BF₄⁻ | 150 | 175–180 | 200 |
Insights :
- The hydroxyl group in 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate enhances hydrogen bonding, reducing solubility in non-polar solvents compared to 1-methylimidazolium fluoroborate .
- Thiazolium analogs exhibit lower thermal stability due to weaker aromatic resonance in the thiazole ring .
Biological Activity
2-Ethyl-7-hydroxybenzisoxazolium fluoroborate (commonly abbreviated as EHB) is a compound of significant interest in organic chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of EHB, focusing on its mechanisms of action, applications in peptide synthesis, and relevant case studies.
- IUPAC Name : 2-Ethyl-7-hydroxy-1,3-benzisoxazolium fluoroborate
- CAS Number : 16859-20-4
- Molecular Formula : C10H10BFlN2O2
- Molecular Weight : 226.00 g/mol
EHB functions primarily as an electrophilic acylating agent, facilitating the formation of amides and esters through its interaction with nucleophiles such as amino acids and alcohols. The mechanism involves the activation of the carbonyl group in the presence of nucleophiles, leading to the formation of stable intermediates that can undergo further reactions to yield peptides or other derivatives.
Key Reactions Involving EHB:
- Acylation : EHB can acylate amines to form amides, a crucial step in peptide synthesis.
- Esterification : It can react with alcohols to form esters, which are important in various biochemical pathways.
Peptide Synthesis
EHB has been extensively studied for its role in peptide synthesis. It acts as a coupling reagent that enhances the efficiency of amide bond formation between amino acids. Research indicates that EHB can significantly improve yields compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide).
Case Study:
A study demonstrated that using EHB in the synthesis of dipeptides resulted in higher yields and purities than conventional methods. The reaction conditions were optimized to minimize side reactions, showcasing EHB's effectiveness as a coupling agent in peptide chemistry .
Comparative Analysis
The following table summarizes the comparative effectiveness of various coupling agents in peptide synthesis:
| Coupling Agent | Yield (%) | Reaction Time (hours) | Purity (%) |
|---|---|---|---|
| EHB | 85 | 1 | 95 |
| DCC | 70 | 2 | 90 |
| HBTU | 75 | 1.5 | 92 |
Toxicity and Safety Considerations
While EHB is generally regarded as safe for laboratory use, it is essential to handle it with care due to its potential reactivity. It is not hygroscopic or light-sensitive but can release hydrofluoric acid when exposed to moisture, necessitating appropriate safety precautions during handling .
Q & A
Q. What are the standard synthetic routes for 2-ethyl-7-hydroxybenzisoxazolium fluoroborate, and how are intermediates characterized?
The compound is typically synthesized via cyclization of substituted precursors under acidic conditions. For example, fluoroborate salts are often formed by reacting cationic intermediates (e.g., benzisoxazolium derivatives) with fluoroboric acid (HBF₄). Key intermediates are characterized using NMR (e.g., H, C) and FT-IR to confirm structural integrity. Reaction progress is monitored via TLC or HPLC, with final purification via recrystallization .
Q. Which analytical methods are recommended for quantifying fluoroborate content in this compound?
Fluoroborate content can be determined using sodium hydroxide titration, where the boron trifluoride (BF₃) moiety is hydrolyzed to boric acid and quantified via acid-base titration. This method is validated in GB/T 22661.3-2008 for potassium fluoroborate and adapted for related fluoroborate salts . For precise quantification, ion chromatography or ICP-MS is recommended to avoid interference from organic matrices.
Q. How should researchers handle stability and storage challenges associated with fluoroborate salts?
Fluoroborate salts decompose above 300°C, releasing toxic BF₃ gas. Storage requires anhydrous conditions in airtight containers under inert gas (N₂ or Ar). Stability tests under varying humidity (e.g., 40–80% RH) and thermal stress (25–60°C) should precede long-term studies. Decomposition byproducts are monitored via GC-MS .
Advanced Research Questions
Q. How can synthesis protocols be optimized to achieve battery-grade purity for electrochemical applications?
Recrystallization in mixed solvents (e.g., acetonitrile/ethyl acetate) removes ionic impurities. For electrochemical stability, residual halides (Cl⁻, F⁻) must be <10 ppm, verified via ion-selective electrodes. Electrochemical impedance spectroscopy (EIS) is used to assess purity impacts on conductivity .
Q. What explains contradictory conductivity data in fluoroborate-based electrolytes under high oxidation states?
Conductivity maxima in partially oxidized systems (e.g., graphite-fluoroborate intercalates) arise from competing effects: increased charge carriers vs. structural disorder at higher oxidation levels. In situ Raman spectroscopy and XRD reveal phase transitions that disrupt ion mobility .
Q. How can researchers resolve discrepancies between theoretical and experimental fluorescence quantum yields in fluoroborate-containing probes?
Discrepancies often stem from aggregation-induced quenching or solvent polarity effects. Advanced photophysical characterization (e.g., time-resolved fluorescence, transient absorption spectroscopy) isolates non-radiative decay pathways. Solvent screening (e.g., DCM vs. DMSO) and computational modeling (TD-DFT) validate design principles .
Q. What strategies mitigate photodegradation in light-sensitive polymers containing fluoroborate moieties?
Incorporating UV stabilizers (e.g., hindered amine light stabilizers) or copolymerizing with electron-deficient monomers reduces photooxidation. Accelerated aging tests under UV/Vis irradiation, paired with FT-IR and GPC, track degradation kinetics and molecular weight changes .
Methodological Notes
- Experimental Design : Use fractional factorial designs to optimize multi-variable synthesis (e.g., temperature, solvent ratio, catalyst loading).
- Data Validation : Cross-reference titration results with XPS or EDX to confirm stoichiometry in fluoroborate salts .
- Safety Protocols : Follow OSHA guidelines for handling BF₃-emitting compounds, including fume hoods and respirators rated for acid gases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
